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Abstract
5-Methoxyindoline is a key heterocyclic scaffold of significant interest in medicinal chemistry

and drug development due to its presence in a variety of biologically active molecules. A

thorough understanding of its spectroscopic properties is fundamental for its synthesis,

identification, and quality control. This technical guide provides a detailed analysis of the

expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-
methoxyindoline. As experimental spectra are not readily available in public databases, this

guide leverages established principles of spectroscopic interpretation to provide a robust,

predicted dataset for ¹H NMR, ¹³C NMR, and mass spectrometry. Detailed experimental

protocols for the acquisition of this data are also provided, ensuring this document serves as a

comprehensive resource for researchers working with this compound.

Introduction and Molecular Structure
5-Methoxyindoline, also known as 5-methoxy-2,3-dihydro-1H-indole, is an aromatic ether and

a cyclic amine. Its structure is characterized by a dihydroindole core with a methoxy group

substituted at the 5-position of the benzene ring. This substitution pattern significantly

influences the electronic environment of the molecule and, consequently, its spectroscopic

signature. Understanding these characteristics is crucial for unambiguous structural elucidation

and for monitoring chemical transformations involving this moiety.
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To facilitate the discussion of the spectroscopic data, the atoms in the 5-methoxyindoline
structure are numbered as shown in the diagram below.

Caption: Molecular structure of 5-Methoxyindoline with atom numbering.

Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 5-methoxyindoline is predicted to exhibit distinct signals for the

aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-

donating effects of both the methoxy group and the nitrogen atom.

Table 1: Predicted ¹H NMR Data for 5-Methoxyindoline (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~6.75 d 1H H-7

The proton ortho

to the nitrogen is

expected to be

shielded and

appear as a

doublet due to

coupling with H-

6.

~6.68 dd 1H H-6

This proton will

be split by both

H-7 and H-4,

resulting in a

doublet of

doublets.

~6.62 d 1H H-4

The proton meta

to the nitrogen

and ortho to the

methoxy group

will appear as a

doublet, coupled

to H-6.

~3.78 s 3H -OCH₃

Methoxy protons

typically appear

as a sharp

singlet in this

region.

~3.60 t 2H H-2 The methylene

protons adjacent

to the nitrogen

are deshielded

and will appear

as a triplet due to
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coupling with the

C3 protons.

~3.05 t 2H H-3

The methylene

protons at C3 will

also be a triplet,

coupled to the

C2 protons.

(Broad) s 1H N-H

The N-H proton

signal is often

broad and its

chemical shift

can vary with

concentration

and solvent.

Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The

aromatic carbons will appear in the downfield region, while the aliphatic and methoxy carbons

will be in the upfield region.

Table 2: Predicted ¹³C NMR Data for 5-Methoxyindoline (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~154.0 C-5

Aromatic carbon attached to

the electron-donating methoxy

group, significantly deshielded.

~145.0 C-7a
Aromatic carbon bonded to

nitrogen, deshielded.

~131.0 C-3a Quaternary aromatic carbon.

~115.0 C-7 Aromatic CH carbon.

~112.0 C-6 Aromatic CH carbon.

~111.0 C-4 Aromatic CH carbon.

~56.0 -OCH₃ Methoxy carbon.

~48.0 C-2
Aliphatic carbon adjacent to

nitrogen.

~30.0 C-3 Aliphatic carbon.

Predicted Mass Spectrometry (MS) Data
Electron ionization mass spectrometry (EI-MS) of 5-methoxyindoline is expected to show a

clear molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted MS Data for 5-Methoxyindoline

m/z Interpretation

149 Molecular ion [M]⁺

134 [M - CH₃]⁺

106 [M - CH₃ - CO]⁺

The primary fragmentation pathway is anticipated to involve the loss of a methyl radical from

the methoxy group, followed by the loss of carbon monoxide.
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Figure 2. Predicted MS Fragmentation of 5-Methoxyindoline
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Caption: Predicted major fragmentation pathway for 5-methoxyindoline in EI-MS.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 5-
methoxyindoline.

NMR Spectroscopy
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Figure 3. NMR Spectroscopy Workflow
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Profile of 5-Methoxyindoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354788#5-methoxyindoline-spectroscopic-data-1h-
nmr-13c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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